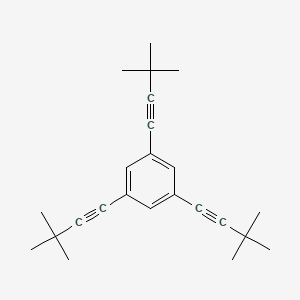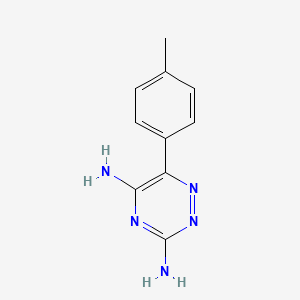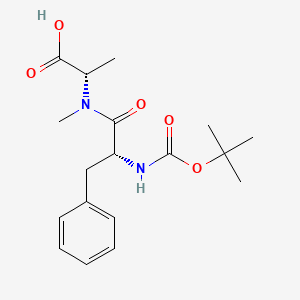![molecular formula C46H52N2Si2 B14200376 6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile CAS No. 859849-51-7](/img/structure/B14200376.png)
6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile is a complex organic compound known for its unique structural properties and high charge carrier mobility. This compound is a derivative of pentacene, a well-known organic semiconductor, and is often used in the field of organic electronics due to its stability and performance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile typically involves the reaction of pentacene with tri(propan-2-yl)silylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine, to facilitate the coupling reaction. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives. Substitution reactions can result in various halogenated or alkylated derivatives .
科学的研究の応用
6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioelectronics and biosensors.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic devices.
作用機序
The mechanism by which 6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile exerts its effects is primarily through its interaction with electronic systems. The compound’s high charge carrier mobility allows it to efficiently transport electrons, making it an excellent material for use in electronic devices. The molecular targets and pathways involved include the π-conjugated system of the pentacene core, which facilitates electron delocalization and transport .
類似化合物との比較
Similar Compounds
6,13-Bis(triisopropylsilylethynyl)pentacene: Known for its high performance in OFET applications.
Pentacene: A simpler derivative with lower stability but widely used in organic electronics.
Rubrene: Another organic semiconductor with high charge carrier mobility but different structural properties.
Uniqueness
6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile stands out due to its enhanced stability and higher charge carrier mobility compared to its simpler counterparts. Its unique structural modifications allow for better performance in electronic applications, making it a valuable compound in the field of organic electronics .
特性
CAS番号 |
859849-51-7 |
|---|---|
分子式 |
C46H52N2Si2 |
分子量 |
689.1 g/mol |
IUPAC名 |
6,13-bis[2-tri(propan-2-yl)silylethynyl]pentacene-2,3-dicarbonitrile |
InChI |
InChI=1S/C46H52N2Si2/c1-29(2)49(30(3)4,31(5)6)19-17-41-43-23-35-15-13-14-16-36(35)24-44(43)42(18-20-50(32(7)8,33(9)10)34(11)12)46-26-38-22-40(28-48)39(27-47)21-37(38)25-45(41)46/h13-16,21-26,29-34H,1-12H3 |
InChIキー |
YRIMGEMFIBRNSV-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C#CC1=C2C=C3C=C(C(=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C(C)C)(C(C)C)C(C)C)C#N)C#N)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)

![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)


![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)


![4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14200330.png)

![Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-](/img/structure/B14200339.png)
![9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14200341.png)

